ジベヘン酸グリセリル

概要

説明

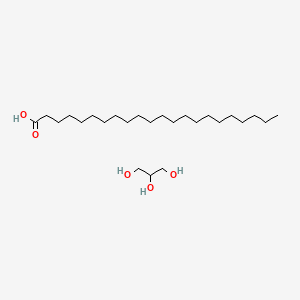

Didocosanoin is a diacylglycerol that contains the saturated 22-carbon fatty acid docosanoic acid at two positions . It is a naturally occurring molecule found in a variety of plants and has been studied for its potential therapeutic applications.

Molecular Structure Analysis

Didocosanoin has a molecular formula of C47H92O5 . Its structure includes two docosanoic acid molecules esterified with a glycerol molecule . The detailed structural analysis is not available in the search results.

Physical And Chemical Properties Analysis

Didocosanoin has a molecular weight of 737.2 Da . It is a solid substance with a density of 0.9±0.1 g/cm³ . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .

科学的研究の応用

脂質ベースの薬物送達システム (LBDDS)

ジベヘン酸グリセリルは、LBDDSの製剤において広く使用されており、薬物の水溶性を向上させ、その結果、バイオアベイラビリティを高める効果があります 。これらのシステムは、疎水性薬物の送達に特に有効であり、薬物を可溶化された状態に維持し、薬物を溶融した混合脂質に溶解させることで製剤化することができます。

局所適用のための固体脂質ナノ粒子 (SLN)

この化合物は、局所適用のSLNの調製に使用されてきました。 SLNは、ジベヘン酸グリセリルを固体脂質として使用して調製され、局所薬物送達に望ましい粒子サイズと安定性を実現するのに役立ちます 。

アセクロフェナク固体脂質ナノ粒子の製造

ジベヘン酸グリセリルは、抗炎症薬であるアセクロフェナクを例として、SLNを製造するための適切な脂質として推奨されています。 この研究では、ジベヘン酸グリセリルベースのSLNは安定したサイズであり、薬物を効果的に組み込むことができることがわかりました 。

潤滑剤および分散剤

さまざまな科学的用途において、ジベヘン酸グリセリルは潤滑剤および分散剤として機能します。 その特性は、製剤を安定化させ、所定の媒体中の有効成分の分布を強化するのに役立ちます 。

乳化安定剤

その構造的特性により、ジベヘン酸グリセリルは乳化安定剤として機能します。 これは、乳化剤の安定性を維持し、医薬品および化粧品製剤における成分の分離を防ぐために使用されます 。

化粧品への応用

化粧品業界では、ジベヘン酸グリセリルは柔軟剤として使用され、主要な成分を皮膚の表面に組み込むのに役立ちます。 これは、滑らかで柔らかな感触を与え、化粧品製剤の乳化剤およびテクスチャエンハンサーとしても機能することができます 。

作用機序

Target of Action

Glyceryl dibehenate, also known as Didocosanoin, is primarily used in the development of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoparticles . These lipid-based nanocarriers are the primary targets of Glyceryl dibehenate .

Mode of Action

Glyceryl dibehenate interacts with its targets by being incorporated into the lipid matrix of the nanocarriers . It is obtained by esterification of glycerol with behenic acid . This compound is used as a solid lipid in the production of SLNs, where it helps maintain the drug in a solubilized form . This interaction results in the formation of stable lipid systems that can effectively carry and deliver drugs .

Biochemical Pathways

The primary biochemical pathway affected by Glyceryl dibehenate involves the enhancement of the aqueous solubility of drugs . By being incorporated into lipid-based nanocarriers, Glyceryl dibehenate helps to eliminate the dissolution/dissolving step, which is often the rate-limiting factor for oral absorption of poorly water-soluble drugs . This results in an enhancement of the bioavailability of these drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glyceryl dibehenate are primarily related to its role in enhancing the bioavailability of drugs . By being incorporated into lipid-based nanocarriers, Glyceryl dibehenate helps to improve the solubility and dissolution rate of poorly water-soluble drugs . This leads to an increase in the bioavailability of these drugs .

Result of Action

The molecular and cellular effects of Glyceryl dibehenate’s action primarily involve the enhancement of drug delivery . By improving the solubility and dissolution rate of poorly water-soluble drugs, Glyceryl dibehenate helps to increase the effectiveness of these drugs . This can lead to improved therapeutic outcomes .

Action Environment

The action, efficacy, and stability of Glyceryl dibehenate can be influenced by various environmental factors. For instance, under strong acid or strong alkali conditions, Glyceryl dibehenate can be easily hydrolyzed .

生化学分析

Biochemical Properties

Glyceryl Dibehenate is a lipid which contains 15–23% of monoglycerides, 40–60% of diesters and 21–35% of triesters content

Cellular Effects

It has been used in the production of solid lipid nanoparticles (SLNs) for topical application . The SLNs prepared using Glyceryl Dibehenate showed higher entrapment and significant sustained release of diazepam compared to formulations with glyceryl stearate .

Molecular Mechanism

It is known to be involved in the formation of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)

Temporal Effects in Laboratory Settings

Glyceryl Dibehenate has been used in the production of SLNs for topical application . The SLNs were found to have a larger size and higher entrapment, and they showed a noteworthy prolonged release of diazepam when compared to formulations containing glyceryl stearate .

特性

IUPAC Name |

docosanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVYIUJKRRNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64366-79-6, 446021-95-0 | |

| Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77538-19-3, 99880-64-5 | |

| Record name | Glycerol behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl dibehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)

![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)

![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)